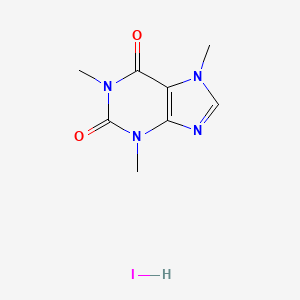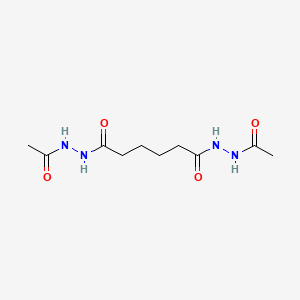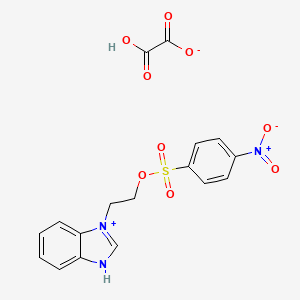
Agistatine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agistatine B is a tricyclic analog of agistatine A and is known for its role as an inhibitor of cholesterol biosynthesis . It has a molecular formula of C11H18O4 and a molecular weight of 214.3 . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agistatine B involves multiple steps, starting from simpler organic compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. it typically involves the formation of the tricyclic core structure through a series of cyclization reactions, followed by functional group modifications to achieve the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Agistatine B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Agistatine B has several scientific research applications, including:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its role in inhibiting cholesterol biosynthesis, which has implications for understanding metabolic pathways.
Medicine: Potential use in developing treatments for conditions related to cholesterol metabolism.
Industry: Limited industrial applications due to its primary use in research
Wirkmechanismus
Agistatine B exerts its effects by inhibiting enzymes involved in cholesterol biosynthesis. The exact molecular targets and pathways are not fully elucidated, but it is believed to interfere with the mevalonate pathway, which is crucial for the production of cholesterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Agistatine A: A closely related compound with a similar tricyclic structure.
Diplosporin: Another tricyclic compound with different biological activities.
Mellein: A simpler compound with a similar core structure but different functional groups.
Uniqueness
Agistatine B is unique due to its specific inhibitory effect on cholesterol biosynthesis, which distinguishes it from other tricyclic compounds. Its structural analog, Agistatine A, shares some similarities but differs in its biological activity and potency .
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(1R,3R,4R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol |
InChI |
InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9-,10-,11?/m1/s1 |
InChI-Schlüssel |
VPNRLNAIVJHRND-RZJTZRKSSA-N |
Isomerische SMILES |
CC[C@@H]1CCC2C3([C@@H]1O[C@@H](O2)C[C@@H]3O)O |
Kanonische SMILES |
CCC1CCC2C3(C1OC(O2)CC3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


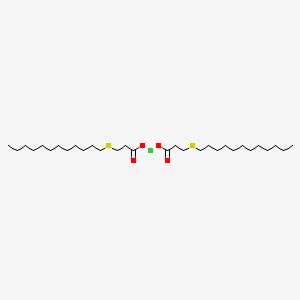

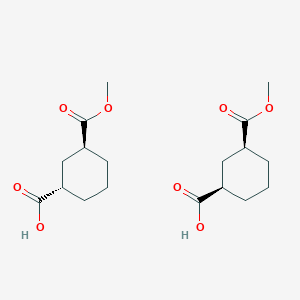
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)



